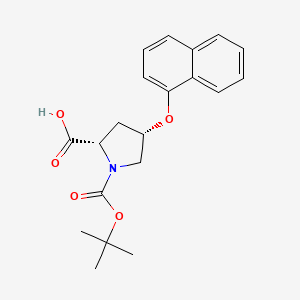

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid

CAS No.: 1217726-49-2

Cat. No.: VC8059605

Molecular Formula: C20H23NO5

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217726-49-2 |

|---|---|

| Molecular Formula | C20H23NO5 |

| Molecular Weight | 357.4 g/mol |

| IUPAC Name | (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-yloxypyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-12-14(11-16(21)18(22)23)25-17-10-6-8-13-7-4-5-9-15(13)17/h4-10,14,16H,11-12H2,1-3H3,(H,22,23)/t14-,16-/m0/s1 |

| Standard InChI Key | VRFFYFYANPROIL-HOCLYGCPSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC3=CC=CC=C32 |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=CC=CC=C32 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=CC=CC=C32 |

Introduction

Molecular Structure and Properties

Chemical Identity

The compound features a pyrrolidine ring with stereocenters at the 2 and 4 positions, a tert-butoxycarbonyl (Boc) protecting group, and a 1-naphthyloxy substituent. Its molecular formula is C₂₀H₂₃NO₅, with a molecular weight of 357.4 g/mol. Key identifiers include:

Stereochemical Significance

The (2S,4S) configuration ensures precise spatial orientation, critical for interactions with biological targets. The Boc group enhances solubility and stability during synthetic processes, while the 1-naphthyloxy moiety contributes to π-π stacking interactions in receptor binding .

Synthesis and Preparation

Chiral Resolution Techniques

A green manufacturing method for enantiomer separation involves crystallizing the monohydrate of the target compound from a mixture of (2S,4S)- and (2S,4R)-diastereomers. Gaussian calculations revealed that three hydrogen bonds stabilize the (2S,4S)-isomer, enabling selective crystallization without salinization .

Ionic Liquid-Mediated Synthesis

L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS), a Bronsted acidic ionic liquid, has been employed in solvent-free one-pot reactions to construct naphthyloxy-containing heterocycles. This method improves yield (up to 92%) and reduces environmental impact .

Reaction Optimization

-

Catalyst: Potassium carbonate facilitates Williamson ether synthesis between naphthol derivatives and pyrrolidine intermediates .

-

Temperature: Reactions typically proceed at 50–60°C to balance kinetics and selectivity .

Applications in Pharmaceutical Chemistry

Intermediate for Antiviral Agents

The compound is a precursor in synthesizing Velpatasvir, an anti-hepatitis C virus (HCV) drug. Its stereochemistry aligns with the drug’s active conformation, ensuring high efficacy .

Antimicrobial Activity

Naphthyloxy derivatives exhibit broad-spectrum antimicrobial properties. For example:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18–22 |

| Candida albicans | 12–15 |

These effects arise from redox cycling and reactive oxygen species generation, inducing microbial cytotoxicity .

Physicochemical and Spectral Data

Spectroscopic Characterization

-

IR (KBr): Peaks at 3040 cm⁻¹ (C–H aromatic), 1691 cm⁻¹ (C=O), and 1240 cm⁻¹ (C–O–C) .

-

¹H NMR (CDCl₃): δ 7.13–7.75 (m, naphthyl protons), δ 4.23 (t, –CH₂–), δ 2.86 (t, –CH₂–) .

Solubility and Stability

-

Solubility: soluble in DMSO, acetone; sparingly soluble in water.

-

Storage: Stable at –20°C under inert atmosphere; hydrolyzes in acidic/alkaline conditions .

Future Research Directions

Drug Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability for antiviral applications.

Catalytic Asymmetric Synthesis

Developing transition-metal catalysts (e.g., Ru or Rh complexes) may improve enantioselectivity in large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume